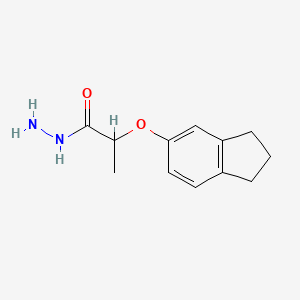
5-(4-bromofenil)isoxazol-3-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos y química medicinal
5-(4-bromofenil)isoxazol-3-carboxilato de metilo: es un compuesto de interés en el campo del descubrimiento de fármacos debido a su anillo isoxazol, un grupo heterocíclico de cinco miembros que se encuentra comúnmente en muchos fármacos disponibles en el mercado . Se sabe que la presencia del anillo isoxazol contribuye a la actividad biológica de las moléculas, lo que las convierte en posibles candidatas para aplicaciones terapéuticas. Este compuesto puede servir como precursor o intermediario en la síntesis de diversas moléculas farmacológicamente activas.
Síntesis orgánica
En síntesis orgánica, This compound se utiliza como un bloque de construcción para construir moléculas más complejas. Sus sitios reactivos permiten diversas transformaciones químicas, como el acoplamiento de Suzuki, que pueden conducir a la formación de isoxazoles biarílicos, compuestos que son significativos en el desarrollo de nuevos materiales y productos farmacéuticos .
Nanocatálisis
El papel de This compound en la nanocatálisis es principalmente como sustrato para reacciones catalíticas. Los nanocatalizadores pueden facilitar la modificación de este compuesto en condiciones suaves, lo que lleva a la síntesis eficiente de moléculas objetivo con posibles aplicaciones en diversos campos, incluido el almacenamiento de energía y los sensores .
Diseño de fármacos anticancerígenos
Los derivados de isoxazol, incluido This compound, se exploran por sus propiedades anticancerígenas. Pueden utilizarse para sintetizar nuevos compuestos que pueden inhibir el crecimiento de las células cancerosas. El grupo bromofenilo, en particular, puede modificarse estratégicamente para mejorar la capacidad del compuesto para dirigirse e interrumpir los procesos de las células cancerosas .
Aplicaciones de detección
En aplicaciones de detección, This compound se puede incorporar al diseño de sensores químicos. Estos sensores pueden detectar la presencia de iones o moléculas específicas, lo que hace que el compuesto sea valioso en el monitoreo ambiental y el diagnóstico .
Rutas sintéticas sin metales
Este compuesto también es significativo en el desarrollo de rutas sintéticas sin metales para isoxazoles. Evitar el uso de metales en la síntesis es beneficioso para reducir la toxicidad y el impacto ambientalThis compound puede sufrir diversas reacciones sin la necesidad de catalizadores metálicos, lo que contribuye a prácticas de química más ecológicas .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Análisis Bioquímico
Biochemical Properties
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate can interact with proteins involved in signal transduction pathways, altering their function and downstream effects .
Cellular Effects
The effects of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of enzymes, leading to their inhibition and subsequent effects on metabolic pathways . Additionally, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, including cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including changes in liver and kidney function . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization . Additionally, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate can affect the levels of key metabolites, such as ATP and NADH, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate within cells and tissues are essential for its activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate within tissues is also influenced by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate can be found in the cytoplasm, where it interacts with metabolic enzymes and other cellular components .
Propiedades
IUPAC Name |
methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMKBPFKVHCOEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404361 |
Source


|
| Record name | METHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517870-15-4 |
Source


|
| Record name | METHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)
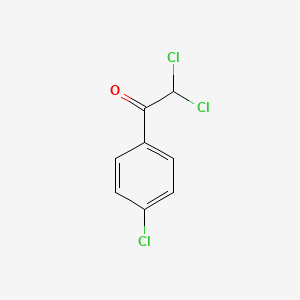

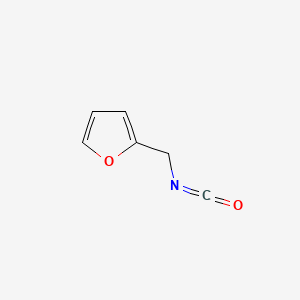
![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)
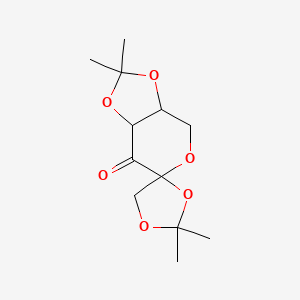
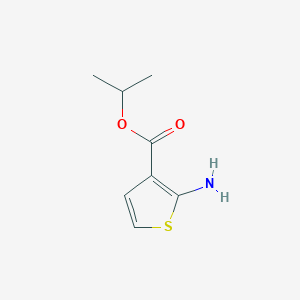
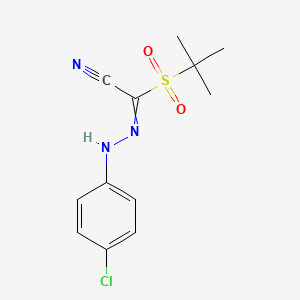


![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)


